
3-(Pent-1-yn-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pent-1-yn-1-yl)aniline is an organic compound characterized by the presence of an aniline group substituted with a pent-1-yn-1-yl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic methods for preparing 3-(Pent-1-yn-1-yl)aniline involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 3-(pent-2-yn-1-yl)oxy]aniline in the presence of pseudoephedrine as a chiral catalyst. This reaction is carried out in an aqueous medium at 25°C for 24 hours . The mixture is then filtered, and the filtrate is extracted with ethyl acetate. The extract is dried over sodium sulfate and evaporated under reduced pressure. The residue is purified by column chromatography using hexane-ethyl acetate as the eluent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be adapted for larger-scale production with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Pent-1-yn-1-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The aniline group can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines and reduced forms.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
3-(Pent-1-yn-1-yl)aniline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(Pent-1-yn-1-yl)aniline involves its interaction with various molecular targets and pathways. For example, in the Mannich reaction, the compound acts as a nucleophile, reacting with aldehydes and ketones in the presence of a chiral catalyst to form chiral propargyl-containing amines . The specific molecular targets and pathways depend on the particular application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- N-[1-Phenyl-2,5-bis(trimethylsilyl)pent-2-en-4-yn-1-yl]aniline
- 2-(Prop-2-yn-1-yloxy)aniline
- 4-(Pent-2-yn-1-yloxy)quinolin-3-amine
Uniqueness
3-(Pent-1-yn-1-yl)aniline is unique due to its specific substitution pattern and the presence of both an aniline group and a pent-1-yn-1-yl group
Properties
CAS No. |
923027-31-0 |
|---|---|
Molecular Formula |
C11H13N |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
3-pent-1-ynylaniline |
InChI |
InChI=1S/C11H13N/c1-2-3-4-6-10-7-5-8-11(12)9-10/h5,7-9H,2-3,12H2,1H3 |
InChI Key |
HBOJSCDYROPCFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CC1=CC(=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



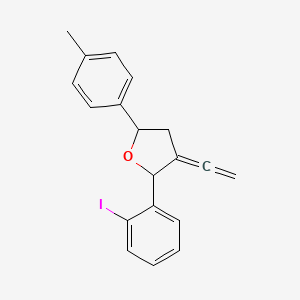
![3,7-Dioxatricyclo[4.2.0.0~2,4~]octane](/img/structure/B14196727.png)
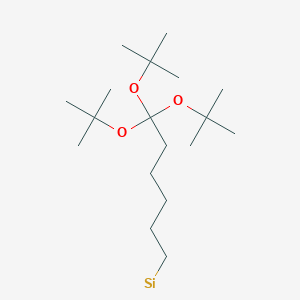
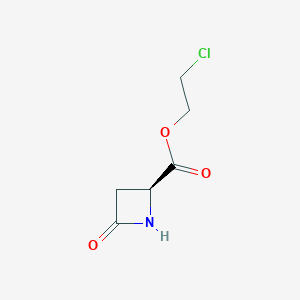

![4-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-indazole](/img/structure/B14196763.png)
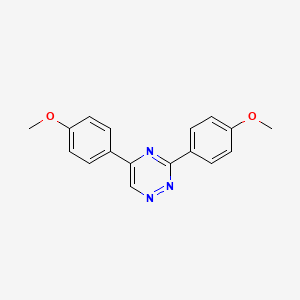

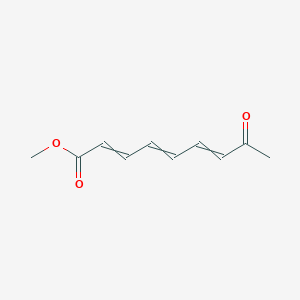
![[2-Acetyl-5-(2-methylbuta-1,3-dien-1-yl)phenoxy]acetic acid](/img/structure/B14196773.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(phenyl)methanone](/img/structure/B14196781.png)
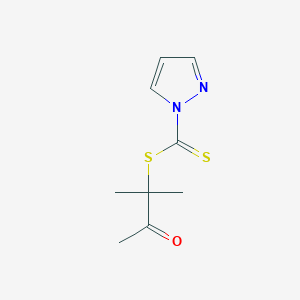
![2-(2-Phenylethenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one](/img/structure/B14196809.png)
